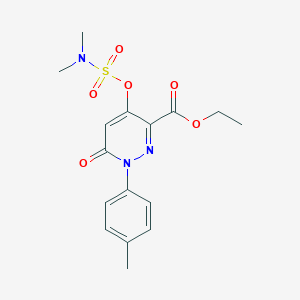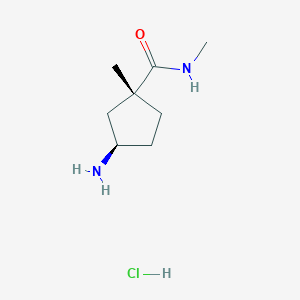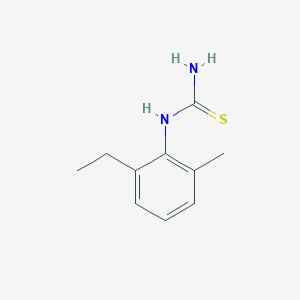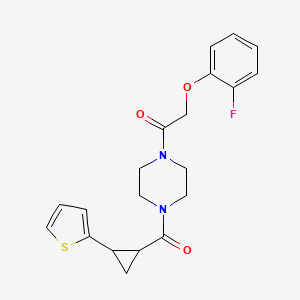
Ethyl 4-(dimethylsulfamoyloxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(dimethylsulfamoyloxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate, also known as E64d, is a chemical compound that has been extensively used in scientific research for its ability to inhibit cysteine proteases. It is a potent inhibitor of the papain-like cysteine proteases, which are involved in a wide range of physiological and pathological processes. E64d has been shown to have a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Efficient syntheses of related compounds have been achieved through various synthetic routes, demonstrating the utility of specific protective groups and reactions for high yield and novel compound formation (Mizuno et al., 2006). The synthesis of ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved condensation reactions and was characterized by various analytical techniques, highlighting the compound's structure and properties (Singh et al., 2013).
Herbicidal and Antimicrobial Activities
- A study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, synthesized starting from a similar ethyl acetate compound, showed significant herbicidal activities. This suggests potential agricultural applications of related compounds in controlling unwanted vegetation (Xu et al., 2008). Another research demonstrated the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, implying potential uses in developing new antimicrobial agents (Sarvaiya et al., 2019).
Structural Analysis and Reactivity
- Detailed structural and spectral analyses of related compounds provide insights into their molecular configurations, which are crucial for understanding their reactivity and potential applications in various fields, including material science and pharmacology (Ukrainets et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 4-(dimethylsulfamoyloxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-5-24-16(21)15-13(25-26(22,23)18(3)4)10-14(20)19(17-15)12-8-6-11(2)7-9-12/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVASOJBBWYHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B2829626.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide](/img/structure/B2829631.png)
![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)
![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)
![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)

